

# Application Notes and Protocols for Developing ADCs with Cleavable Gly-Gly Linkers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Fmoc-Gly-Gly-allyl propionate*

Cat. No.: *B15566133*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development of Antibody-Drug Conjugates (ADCs) utilizing a cleavable diglycine (Gly-Gly) linker. While less common than linkers such as Val-Cit, the Gly-Gly linker offers potential advantages in terms of hydrophilicity and synthetic accessibility. This document outlines the rationale, synthesis, conjugation, and evaluation of ADCs employing this linker technology.

## Introduction to Gly-Gly Linkers in ADCs

Cleavable linkers are a critical component of ADCs, designed to be stable in systemic circulation and to release the cytotoxic payload upon internalization into target cancer cells.<sup>[1]</sup> Peptide-based linkers, such as the Gly-Gly dipeptide, are designed to be substrates for lysosomal proteases like Cathepsin B, which are often upregulated in the tumor microenvironment.<sup>[2][3]</sup> The Gly-Gly linker, composed of two glycine residues, offers a simple, flexible, and hydrophilic spacer between the antibody and the payload. This hydrophilicity can be advantageous in mitigating the aggregation often associated with hydrophobic payloads.

Rationale for Using a Gly-Gly Linker:

- Enzymatic Cleavage: The peptide bond between the two glycine residues is a potential substrate for lysosomal proteases, enabling intracellular drug release.

- **Hydrophilicity:** Glycine is the simplest amino acid, and a di-glycine linker can help to increase the overall hydrophilicity of the linker-payload complex, potentially reducing aggregation and improving the pharmacokinetic profile of the ADC.
- **Synthetic Accessibility:** The synthesis of a simple dipeptide is straightforward using standard solid-phase or solution-phase peptide chemistry.[4]
- **Stability:** While dipeptide linkers are designed for cleavage inside the cell, they generally exhibit good stability in human plasma.[5]

## ADC Mechanism of Action with a Cleavable Gly-Gly Linker

The mechanism of action for an ADC with a cleavable Gly-Gly linker follows a well-established pathway for ADCs with protease-sensitive linkers.



[Click to download full resolution via product page](#)

**Figure 1:** Mechanism of action for a Gly-Gly linker ADC.

## Synthesis of a Maleimide-Gly-Gly-PABC-Payload Drug-Linker

This section provides a generalized protocol for the synthesis of a drug-linker construct featuring a maleimide for antibody conjugation, a Gly-Gly dipeptide, a self-immolative para-aminobenzyl carbamate (PABC) spacer, and a cytotoxic payload.



[Click to download full resolution via product page](#)

**Figure 2:** General workflow for drug-linker synthesis.

### Protocol 1: Solid-Phase Synthesis of Maleimide-Gly-Gly-PABC-Payload

#### Materials:

- Fmoc-Gly-OH
- 2-Chlorotriyl chloride resin pre-loaded with Glycine (H-Gly-2-Cl-Trt resin)
- Coupling reagents (e.g., HBTU, HATU)
- Base (e.g., DIPEA)
- Deprotection solution (e.g., 20% piperidine in DMF)
- Solvents (DMF, DCM)
- p-nitrophenyl chloroformate
- Payload with a free amine or alcohol group
- Maleimidohexanoic acid N-hydroxysuccinimide ester (NHS-Maleimide)
- Cleavage cocktail (e.g., TFA/TIS/H<sub>2</sub>O)
- HPLC for purification

#### Procedure:

- Resin Swelling: Swell the H-Gly-2-Cl-Trt resin in DMF for 30 minutes.

- First Glycine Coupling:
  - Dissolve Fmoc-Gly-OH, HBTU, and DIPEA in DMF.
  - Add the coupling solution to the resin and react for 2 hours.
  - Wash the resin with DMF and DCM.
- Fmoc Deprotection:
  - Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group.
  - Wash the resin with DMF and DCM.
- PABC Spacer Attachment:
  - React the deprotected dipeptide-resin with an excess of p-nitrophenyl chloroformate and DIPEA in DCM to form the PABC carbonate.
- Payload Conjugation:
  - React the PABC-activated resin with the payload (containing a nucleophilic amine or hydroxyl group) in the presence of a base.
- Cleavage from Resin:
  - Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H<sub>2</sub>O) for 2 hours.
  - Precipitate the crude product in cold ether.
- Maleimide Functionalization:
  - Dissolve the crude product in a suitable solvent (e.g., DMF).
  - React with NHS-Maleimide in the presence of a base to attach the maleimide group to the N-terminus of the dipeptide.
- Purification:

- Purify the final Maleimide-Gly-Gly-PABC-Payload by reverse-phase HPLC.
- Characterize the product by mass spectrometry.

## ADC Conjugation and Characterization

### Protocol 2: Conjugation of Drug-Linker to Antibody

#### Materials:

- Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
- Reducing agent (e.g., TCEP)
- Maleimide-Gly-Gly-PABC-Payload
- Quenching agent (e.g., N-acetylcysteine)
- Purification system (e.g., size-exclusion chromatography)

#### Procedure:

- Antibody Reduction:
  - Incubate the mAb with a controlled excess of TCEP to partially reduce the interchain disulfide bonds, exposing free thiol groups.
- Conjugation Reaction:
  - Add the Maleimide-Gly-Gly-PABC-Payload to the reduced mAb solution. The maleimide group will react with the free thiols to form a stable thioether bond.
  - Incubate the reaction for 1-2 hours at room temperature.
- Quenching:
  - Add an excess of N-acetylcysteine to quench any unreacted maleimide groups.
- Purification:

- Purify the ADC from unreacted drug-linker and other reagents using size-exclusion chromatography.
- Characterization:
  - Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC-HPLC) and/or mass spectrometry.[6][7][8]
  - Assess the aggregation level by size-exclusion chromatography (SEC).
  - Confirm the integrity of the ADC by SDS-PAGE.

## In Vitro Evaluation of Gly-Gly Linker ADCs

### Protocol 3: Enzymatic Cleavage Assay

This assay determines the susceptibility of the Gly-Gly linker to cleavage by relevant lysosomal enzymes.

#### Materials:

- Purified recombinant Cathepsin B
- Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
- Gly-Gly linker-payload construct (or a fluorogenic substrate analog)
- HPLC or fluorescence plate reader

#### Procedure:

- Prepare a solution of the Gly-Gly linker-payload in the assay buffer.
- Initiate the reaction by adding Cathepsin B.
- Incubate at 37°C.
- At various time points, quench the reaction (e.g., with a strong acid).

- Analyze the samples by HPLC to quantify the amount of cleaved payload, or measure the fluorescence if using a fluorogenic substrate.[\[9\]](#)
- Calculate the rate of cleavage.

#### Protocol 4: In Vitro Cytotoxicity Assay

This assay measures the potency of the ADC against target and non-target cancer cell lines.  
[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

#### Materials:

- Antigen-positive and antigen-negative cancer cell lines
- Cell culture medium and supplements
- ADC, unconjugated antibody, and free payload
- Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)
- 96-well plates
- Plate reader

#### Procedure:

- Seed the cells in 96-well plates and allow them to adhere overnight.
- Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload.
- Incubate for 72-120 hours.
- Add the cell viability reagent according to the manufacturer's instructions.
- Measure the absorbance or luminescence using a plate reader.
- Calculate the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

# In Vivo Evaluation of Gly-Gly Linker ADCs

## Protocol 5: Xenograft Efficacy Study

This study evaluates the anti-tumor activity of the ADC in a mouse model.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

### Materials:

- Immunodeficient mice (e.g., nude or SCID)
- Tumor cells (antigen-positive)
- ADC, vehicle control, and unconjugated antibody control
- Calipers for tumor measurement

### Procedure:

- Implant the tumor cells subcutaneously into the mice.
- Allow the tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Randomize the mice into treatment groups.
- Administer the ADC, vehicle, or control antibody intravenously.
- Measure tumor volume and body weight 2-3 times per week.
- Monitor the mice for signs of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis if desired.

## Data Presentation and Comparison

The following tables provide a comparative summary of data for different dipeptide linkers to offer context for the expected performance of a Gly-Gly linker ADC.

Table 1: Comparative In Vitro Cytotoxicity of ADCs with Different Dipeptide Linkers

| Linker  | Payload | Cell Line                  | IC50 (ng/mL)            | Reference |
|---------|---------|----------------------------|-------------------------|-----------|
| Val-Cit | MMAE    | Karpas-299                 | ~0.01                   | [5]       |
| Val-Ala | MMAE    | SU-DHL-6                   | ~0.1                    | [5]       |
| Ala-Ala | GRM     | TNF-alpha stimulated cells | Potency varies with DAR | [6]       |
| Gly-Gly | MMAE    | (Hypothetical)             | To be determined        | N/A       |

Table 2: Comparative In Vivo Stability of ADCs with Different Peptide Linkers

| Linker      | ADC             | Animal Model      | Linker Half-life                            | Reference |
|-------------|-----------------|-------------------|---------------------------------------------|-----------|
| Val-Cit     | cAC10-MMAE      | Mouse             | ~144 hours                                  | [20]      |
| Val-Cit     | cAC10-MMAE      | Cynomolgus Monkey | ~230 hours                                  | [20]      |
| Gly-Gly-Gly | Trastuzumab-DM1 | Mouse             | High stability, comparable to non-cleavable | [2]       |
| Gly-Gly     | (Hypothetical)  | Mouse             | To be determined                            | N/A       |

## Conclusion

The development of ADCs with cleavable Gly-Gly linkers presents a promising avenue for creating effective and well-tolerated cancer therapeutics. The protocols and information provided in these application notes offer a foundational framework for the synthesis, conjugation, and evaluation of such ADCs. While further research is needed to fully characterize the specific properties of the Gly-Gly linker, its inherent hydrophilicity and synthetic simplicity make it an attractive candidate for future ADC development. Researchers are encouraged to use these guidelines as a starting point for their own investigations into this novel linker technology.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [mdpi.com](http://mdpi.com) [mdpi.com]
- 2. [adc.bocsci.com](http://adc.bocsci.com) [adc.bocsci.com]
- 3. [acrobiosystems.com](http://acrobiosystems.com) [acrobiosystems.com]
- 4. [peptide.com](http://peptide.com) [peptide.com]
- 5. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 6. [The Characterization of Drug-to-Antibody Ratio and Isoforms of ADCs Using LC and MS Technologies] - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 7. [tandfonline.com](http://tandfonline.com) [tandfonline.com]
- 8. [agilent.com](http://agilent.com) [agilent.com]
- 9. [benchchem.com](http://benchchem.com) [benchchem.com]
- 10. [benchchem.com](http://benchchem.com) [benchchem.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [[experiments.springernature.com](https://experiments.springernature.com)]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [[creative-biolabs.com](https://creative-biolabs.com)]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 14. [researchgate.net](http://researchgate.net) [researchgate.net]
- 15. ADC In Vivo Analysis Services - Creative Biolabs [[creative-biolabs.com](https://creative-biolabs.com)]
- 16. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [[creative-biolabs.com](https://creative-biolabs.com)]
- 17. In vivo Efficacy Testing - Creative Animodel [[creative-animodel.com](https://creative-animodel.com)]
- 18. [researchgate.net](http://researchgate.net) [researchgate.net]
- 19. [researchgate.net](http://researchgate.net) [researchgate.net]

- 20. [benchchem.com \[benchchem.com\]](https://www.benchchem.com/product/b15566133#developing-adcs-with-cleavable-gly-gly-linkers)
- To cite this document: BenchChem. [Application Notes and Protocols for Developing ADCs with Cleavable Gly-Gly Linkers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15566133#developing-adcs-with-cleavable-gly-gly-linkers\]](https://www.benchchem.com/product/b15566133#developing-adcs-with-cleavable-gly-gly-linkers)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)